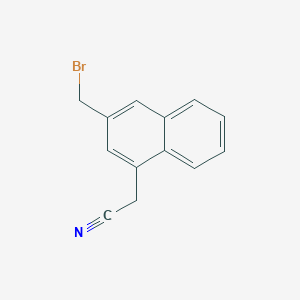![molecular formula C11H6BrN3 B11855976 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346687-06-6](/img/structure/B11855976.png)
6-Bromo-[2,3'-bipyridine]-5'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic organic compound that features a bromine atom and a nitrile group attached to a bipyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile typically involves the bromination of bipyridine derivatives. One common method is the bromination of 2,3’-bipyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents might be sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille coupling reactions, with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups .
Wissenschaftliche Forschungsanwendungen
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in bioinorganic chemistry, where it can bind to metal ions in biological systems.
Medicine: Explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.
Wirkmechanismus
The mechanism by which 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine structure allows it to form stable complexes with transition metals, which can then participate in various catalytic processes. These metal complexes can act as catalysts in organic reactions, facilitating processes such as hydrogenation, oxidation, and cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2,2’-bipyridine
- 6-Bromo-4,4’-bipyridine
- 2,2’-Bipyridine
- 4,4’-Bipyridine
Uniqueness
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex organic molecules and metal complexes, offering advantages over other bipyridine derivatives in terms of versatility and functionality .
Eigenschaften
CAS-Nummer |
1346687-06-6 |
|---|---|
Molekularformel |
C11H6BrN3 |
Molekulargewicht |
260.09 g/mol |
IUPAC-Name |
5-(6-bromopyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H |
InChI-Schlüssel |
BXOGSEIANQIAGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)











